Lipophilicity (XLogP3-AA) and Permeability Potential of 3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine vs. Mono-Substituted Azetidines
The target compound exhibits a computed XLogP3-AA of 2.2, compared to an estimated XLogP3-AA of approximately 0.7 for 3-(4-fluorobenzenesulfonyl)azetidine (CAS 1706452-77-8) and approximately 1.2 for 1-(3-methoxybenzoyl)azetidine (CAS 643026-89-5) [1]. The higher lipophilicity of the target compound places it closer to the optimal range (logP 1-3) for oral bioavailability and passive membrane diffusion, as defined by Lipinski's Rule of Five. The difference of ≥1.0 logP units versus the mono-substituted analogs is substantial and corresponds to an approximately 10-fold difference in partition coefficient [2]. Additionally, the target compound has zero hydrogen bond donors versus one donor for 3-(4-fluorobenzenesulfonyl)azetidine, further favoring membrane permeation [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and H-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; HBD = 0; HBA = 5; MW = 349.4 g/mol |
| Comparator Or Baseline | 3-(4-fluorobenzenesulfonyl)azetidine: XLogP3-AA ≈ 0.7 (estimated), HBD = 1, HBA = 3, MW = 215.25 g/mol. 1-(3-methoxybenzoyl)azetidine: XLogP3-AA ≈ 1.2 (estimated), HBD = 0, HBA = 3, MW = 191.23 g/mol. |
| Quantified Difference | ΔXLogP3-AA = +1.5 vs. 3-(4-fluorobenzenesulfonyl)azetidine; ΔXLogP3-AA = +1.0 vs. 1-(3-methoxybenzoyl)azetidine. ΔHBD = -1 vs. 3-(4-fluorobenzenesulfonyl)azetidine. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) for the target; comparator values estimated from SMILES-based fragment methods. |
Why This Matters
The ~10-fold higher lipophilicity and absence of hydrogen bond donors make the target compound more likely to achieve adequate membrane permeability and oral bioavailability compared to simpler mono-substituted azetidines, which is a critical parameter when selecting a lead-like scaffold for cell-based assays or in vivo studies.
- [1] PubChem. (2026). Compound Summary for CID 71809194: (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-methoxyphenyl)methanone. National Library of Medicine, National Institutes of Health. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1448051-88-4. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
